3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one
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Overview
Description
3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound with a unique structure that includes a benzoxadiazole moiety, a piperidinone ring, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxadiazole ring, the introduction of the piperidinone moiety, and the attachment of the cyclohexylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the amino position.
Scientific Research Applications
3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: :
Properties
IUPAC Name |
3-[(2,1,3-benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c25-19-20(26,9-4-10-24(19)13-15-5-2-1-3-6-15)14-21-12-16-7-8-17-18(11-16)23-27-22-17/h7-8,11,15,21,26H,1-6,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAYZPTRDGCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2=O)(CNCC3=CC4=NON=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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